![molecular formula C12H10Cl2N2 B1425756 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine CAS No. 1484436-52-3](/img/structure/B1425756.png)
1-N-(2,6-dichlorophenyl)benzene-1,2-diamine
Overview
Description
“1-N-(2,6-dichlorophenyl)benzene-1,2-diamine” is a chemical compound with the CAS Number: 1484436-52-3 . It has a molecular weight of 253.13 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10Cl2N2/c13-8-4-3-5-9(14)12(8)16-11-7-2-1-6-10(11)15/h1-7,16H,15H2 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Applications in Synthetic Chemistry
1-N-(2,6-dichlorophenyl)benzene-1,2-diamine and its derivatives play a significant role in synthetic chemistry. They serve as key intermediates in various synthesis processes. For instance, a study demonstrated a green and practical approach for synthesizing diverse N-substituted-benzene-1,2-diamines, including derivatives similar to 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine. This synthesis utilized thiourea dioxide in the presence of sodium hydroxide, highlighting an environmentally-friendly and convenient approach for producing these compounds with high yields (Zhong et al., 2020).
Catalysis and Chemical Sensing
These compounds are also integral in catalysis and the development of chemical sensors. For example, benzene-1,2-diamine structures have been recognized as suitable models for creating fluorescence-quenching chemosensors. These structures allow for the selective and sensitive detection of metal ions like Ni2+ and Cu2+, crucial for environmental monitoring and industrial applications (Pawar et al., 2015).
Material Science
In material science, 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine derivatives contribute significantly to the development of advanced materials. They are involved in synthesizing soluble and thermally stable polyimides, which are crucial for creating high-performance polymers with excellent thermal stability and solubility in various solvents. These materials are vital in various industrial and technological applications due to their robustness and versatile solubility properties (Ghaemy & Alizadeh, 2009).
Safety and Hazards
properties
IUPAC Name |
2-N-(2,6-dichlorophenyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-8-4-3-5-9(14)12(8)16-11-7-2-1-6-10(11)15/h1-7,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNDAHPSDPWHJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-(2,6-dichlorophenyl)benzene-1,2-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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